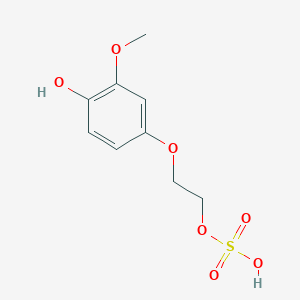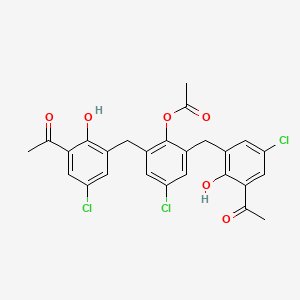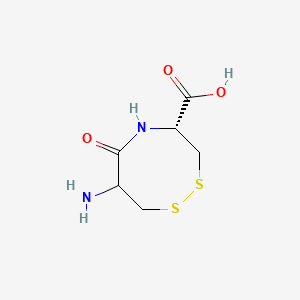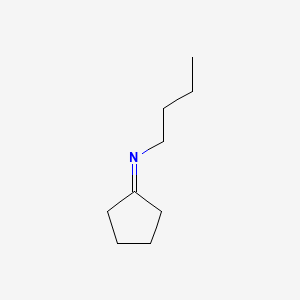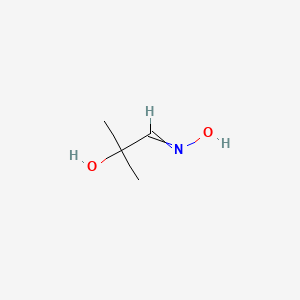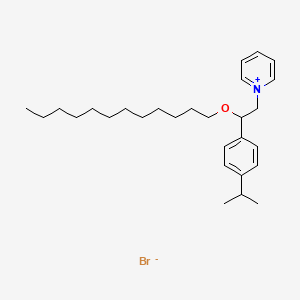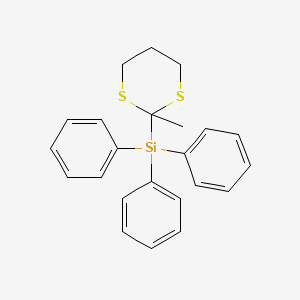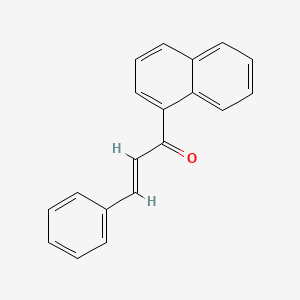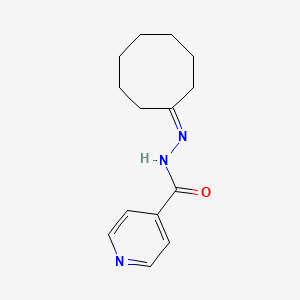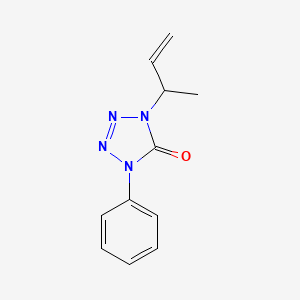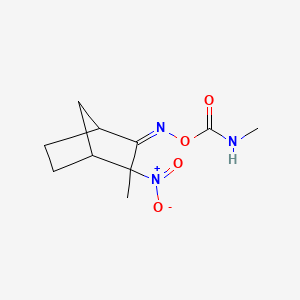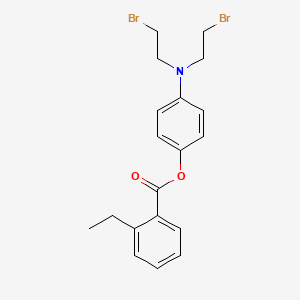
p-(Bis(2-bromoethyl)amino)phenyl o-ethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(Bis(2-bromoethyl)amino)phenyl o-ethylbenzoate: is an organic compound with the molecular formula C19H21Br2NO2 and a molecular weight of 455.23 g/mol . This compound is characterized by the presence of a phenyl group substituted with bis(2-bromoethyl)amino and an o-ethylbenzoate ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-(Bis(2-bromoethyl)amino)phenyl o-ethylbenzoate typically involves the reaction of p-aminophenol with 2-bromoethyl bromide to form p-(bis(2-bromoethyl)amino)phenol. This intermediate is then esterified with o-ethylbenzoic acid under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction Reactions: The phenyl and amino groups can participate in oxidation and reduction reactions under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of quinones or nitroso compounds.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of p-(Bis(2-bromoethyl)amino)phenyl o-ethylbenzoate involves its interaction with cellular components. The bromine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The ester group can be hydrolyzed to release active metabolites that exert biological effects .
Comparison with Similar Compounds
p-(Bis(2-bromoethyl)amino)phenol o-isopropylbenzoate: Similar structure but with an isopropyl group instead of an ethyl group.
p-(Bis(2-bromoethyl)amino)phenyl benzoate: Lacks the o-ethyl group, leading to different chemical properties.
Uniqueness:
- The presence of both bis(2-bromoethyl)amino and o-ethylbenzoate groups makes p-(Bis(2-bromoethyl)amino)phenyl o-ethylbenzoate unique in its reactivity and potential applications.
- Its ability to undergo various chemical reactions and its potential biological activity distinguish it from similar compounds .
Properties
CAS No. |
22954-13-8 |
|---|---|
Molecular Formula |
C19H21Br2NO2 |
Molecular Weight |
455.2 g/mol |
IUPAC Name |
[4-[bis(2-bromoethyl)amino]phenyl] 2-ethylbenzoate |
InChI |
InChI=1S/C19H21Br2NO2/c1-2-15-5-3-4-6-18(15)19(23)24-17-9-7-16(8-10-17)22(13-11-20)14-12-21/h3-10H,2,11-14H2,1H3 |
InChI Key |
RMHWROMEMLMRSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


